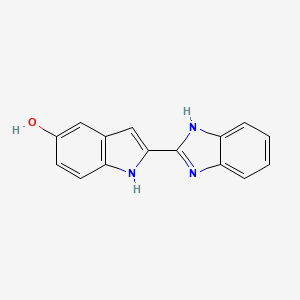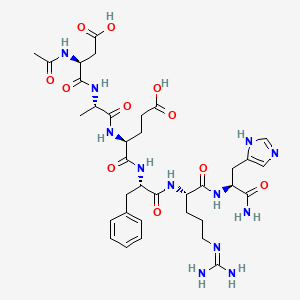
Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside is an anthocyanin, a type of flavonoid pigment found in various fruits and flowers. Anthocyanins are responsible for the red, purple, and blue colors in many plants. This compound is particularly notable for its presence in grape skins and its role in the coloration of red wine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside typically involves the glycosylation of petunidin with glucose and p-coumaric acid. The reaction conditions often require acidic or enzymatic catalysis to facilitate the glycosidic bond formation. High-performance liquid chromatography (HPLC) is commonly used to purify the synthesized compound .
Industrial Production Methods
Industrial production of this compound is generally achieved through extraction from grape skins. The process involves crushing the grapes, followed by solvent extraction and purification using chromatographic techniques. This method ensures the preservation of the anthocyanin’s natural structure and bioactivity .
Analyse Des Réactions Chimiques
Types of Reactions
Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the degradation of the anthocyanin, resulting in the formation of colorless or brown compounds.
Reduction: Less common, but can affect the stability and color properties of the anthocyanin.
Substitution: The glycosidic bonds can be hydrolyzed under acidic or enzymatic conditions, leading to the release of petunidin and glucose.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or atmospheric oxygen under light exposure.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases.
Major Products Formed
Oxidation: Degraded anthocyanin products, such as chalcones and phenolic acids.
Reduction: Reduced forms of petunidin.
Substitution: Free petunidin and glucose.
Applications De Recherche Scientifique
Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside has a wide range of scientific research applications:
Mécanisme D'action
Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also interacts with various molecular targets, including enzymes and signaling pathways involved in inflammation and cell proliferation. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Delphinidin-3-O-glucoside
- Cyanidin-3-O-glucoside
- Malvidin-3-O-glucoside
- Peonidin-3-O-glucoside
Uniqueness
Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside is unique due to its specific glycosylation pattern and the presence of the p-coumaric acid moiety. This structure enhances its stability and color properties compared to other anthocyanins. Additionally, the compound’s antioxidant and anti-inflammatory activities are more pronounced, making it a valuable compound for both scientific research and industrial applications .
Propriétés
Numéro CAS |
51939-66-3 |
|---|---|
Formule moléculaire |
C37H39ClO19 |
Poids moléculaire |
823.1 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxy-5-methoxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate;chloride |
InChI |
InChI=1S/C37H38O19.ClH/c1-50-23-9-16(8-20(41)28(23)43)35-24(12-19-21(52-35)10-18(40)11-22(19)53-36-33(48)31(46)29(44)25(13-38)55-36)54-37-34(49)32(47)30(45)26(56-37)14-51-27(42)7-4-15-2-5-17(39)6-3-15;/h2-12,25-26,29-34,36-38,44-49H,13-14H2,1H3,(H3-,39,40,41,42,43);1H/t25-,26-,29-,30-,31+,32+,33-,34-,36-,37-;/m1./s1 |
Clé InChI |
OBIYLRZBPFZUQG-MCZACEFTSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC=C(C=C6)O)O)O)O.[Cl-] |
SMILES canonique |
COC1=CC(=CC(=C1O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12391193.png)

![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide;2,2,2-trifluoroacetic acid](/img/structure/B12391202.png)
![2-amino-9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12391219.png)
![(1R,6R)-3-(7-(8-chloronaphthalen-1-yl)-8-fluoro-2-((tetrahydro-1H-pyrrolizin-7a(5H)-yl)methoxy)pyrido[4,3-d]pyrimidin-4-yl)-8-oxa-3-azabicyclo[4.2.0]octan-7-one](/img/structure/B12391226.png)




![5-methyl-2-(2-propan-2-ylphenyl)-~{N}-(pyridin-2-ylmethyl)pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B12391275.png)


